Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-5-6-7-13-8-10-14(11-9-13)20-28(23,24)19-15(17(21)25-3)12(2)16(27-19)18(22)26-4/h8-11,20H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWDHXXUXJXSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(S2)C(=O)OC)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction, where a suitable sulfonating agent reacts with the thiophene derivative.
Esterification: The carboxyl groups on the thiophene ring are esterified using methanol and an acid catalyst to form the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the thiophene ring.
Scientific Research Applications
Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The thiophene ring provides a stable scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the sulfamoyl group, ester types (methyl vs. ethyl), and additional functional groups. These variations influence physicochemical properties, reactivity, and biological activity.
Physicochemical Properties
- Crystal Packing : Diethyl analogs (e.g., ) exhibit triclinic crystal systems (space group P1) with hydrogen bonding and van der Waals interactions, whereas methyl esters may adopt different packing modes due to reduced steric bulk .
- Thermal Stability : Methyl esters generally exhibit higher melting points than ethyl esters due to stronger intermolecular interactions .
Computational and Crystallographic Tools
- Structural Analysis : SHELX software () and ORTEP-3 () are widely used for refining crystal structures of thiophene derivatives, confirming bond lengths (e.g., S–C = 1.730–1.732 Å in ) and torsion angles .
- Docking Studies : Analogous compounds (e.g., LMM5 in ) are modeled against targets like thioredoxin reductase, providing insights into the role of the 4-butylphenyl group in binding pockets .
Key Research Findings
Substituent Effects : The 4-butylphenyl group enhances lipophilicity and target affinity but may reduce solubility. Trifluoromethyl or chloro substituents improve metabolic stability .
Ester Group Impact : Methyl esters offer synthetic advantages (shorter reaction times) over ethyl esters but may compromise bioavailability due to higher crystallinity .
Biological Relevance : Sulfamoyl-thiophenes exhibit broad bioactivity, with substituent tailoring critical for optimizing pharmacokinetics and efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate, and how can its purity and structure be validated?
- Methodology :
- Synthesis : Utilize stepwise functionalization of thiophene derivatives. For example, introduce the sulfamoyl group via nucleophilic substitution after esterification of the thiophene core, as demonstrated in analogous thiophene syntheses .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity using H/C NMR (DMSO-d6, 400 MHz), FT-IR (sulfonamide N–H stretch at ~3300 cm), and high-resolution mass spectrometry (HRMS) .
- Optimization : Apply fractional factorial design (e.g., Taguchi methods) to minimize byproducts by varying reaction time, temperature, and stoichiometry .
Q. What spectroscopic or chromatographic techniques are critical for distinguishing this compound from structurally similar sulfonamide-thiophene derivatives?
- Methodology :
- Differentiation : Use H NMR to identify unique proton environments (e.g., methyl groups at thiophene C3 and ester moieties).
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm regiochemistry. Pair with X-ray crystallography (if single crystals are obtainable) for absolute configuration validation .
- Chromatography : Optimize reverse-phase HPLC conditions (e.g., 0.1% TFA modifier) to separate isomers based on polarity differences .
Advanced Research Questions
Q. How can computational modeling and reaction path search methods improve the design of derivatives with enhanced bioactivity?
- Methodology :
- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions for sulfamoyl group modification to enhance target binding .
- Reaction Path Analysis : Use automated reaction path search tools (e.g., GRRM) to predict feasible synthetic routes for novel derivatives .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, prioritizing derivatives with lower binding energies .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?
- Methodology :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, solvent controls) using PRISMA guidelines. For example, discrepancies in IC50 values may arise from DMSO concentration variations .
- Experimental Replication : Validate conflicting results under standardized conditions (e.g., fixed solvent concentration, same passage number of cells) .
- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in dose-response data .
Q. How can Design of Experiments (DoE) optimize the synthesis yield while minimizing toxic byproducts?
- Methodology :
- Screening Design : Apply Plackett-Burman design to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield .
- Response Surface Methodology (RSM) : Use central composite design to model interactions between temperature and reagent equivalents, targeting >85% yield .
- Byproduct Analysis : Monitor intermediates via LC-MS and optimize quenching steps to suppress side reactions (e.g., hydrolysis of ester groups) .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
